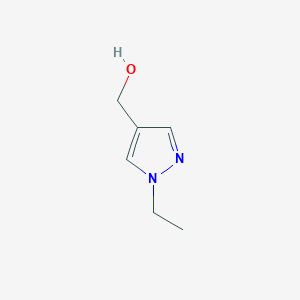

(1-ethyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality (1-ethyl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNICTDYQNKYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405679 | |

| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905307-04-2 | |

| Record name | 1-Ethyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905307-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol from Ethylhydrazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of a robust and efficient synthetic pathway to (1-ethyl-1H-pyrazol-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. Starting from the readily available precursor ethylhydrazine, the synthesis proceeds through three core transformations: a classical Knorr pyrazole synthesis to construct the heterocyclic core, a regioselective Vilsmeier-Haack formylation to introduce functionality at the C4 position, and a final chemoselective reduction to yield the target alcohol. This document elucidates the mechanistic underpinnings of each step, provides detailed, field-tested protocols, and offers insights into the causality behind critical experimental choices.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol is logically segmented into three distinct stages. This strategy ensures high yields and purity by systematically building the molecule's complexity.

-

Stage 1: Pyrazole Ring Formation. The foundational 1-ethyl-1H-pyrazole ring is constructed using the Knorr pyrazole synthesis, a reliable cyclocondensation reaction between ethylhydrazine and a 1,3-dicarbonyl equivalent.[1][2]

-

Stage 2: C4-Position Formylation. The crucial C4-formyl group, which serves as the precursor to the final methanol moiety, is introduced via the Vilsmeier-Haack reaction. This electrophilic substitution is highly regioselective for N-substituted pyrazoles.[3][4]

-

Stage 3: Aldehyde Reduction. The final step involves the reduction of the 1-ethyl-1H-pyrazole-4-carbaldehyde intermediate to the target primary alcohol, (1-ethyl-1H-pyrazol-4-yl)methanol, using a mild hydride reducing agent.[5]

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of ethylhydrazine. If starting from ethylhydrazine oxalate (1.0 eq), dissolve it in water and add a solution of sodium hydroxide (2.0 eq) at 0 °C to liberate the free base. [6]2. Reaction Setup: To the aqueous solution of ethylhydrazine, add malondialdehyde bis(dimethyl acetal) (1.0 eq). 3. Acidification & Reflux: Slowly add concentrated sulfuric acid or hydrochloric acid to the mixture until the pH is between 1 and 2. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1-ethyl-1H-pyrazole as a clear liquid.

Part 2: Regioselective Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings. [7]For N-substituted pyrazoles, the reaction demonstrates high regioselectivity, with electrophilic attack occurring almost exclusively at the C4 position, which is the most electron-rich carbon on the ring. [3] Causality and Reagent Selection:

-

Vilsmeier Reagent: This electrophilic species, the chloroiminium ion [(CH₃)₂N=CHCl]⁺Cl⁻, is generated in situ from the reaction of a phosphoryl halide, typically phosphorus oxychloride (POCl₃), with a substituted amide, most commonly N,N-dimethylformamide (DMF). [8][9]* Substrate Reactivity: The N-ethyl group on the pyrazole ring activates the heterocyclic system towards electrophilic substitution, directing the incoming Vilsmeier reagent to the C4 position. Unsubstituted pyrazoles often fail to undergo formylation under similar conditions. [4]

Caption: Key steps in the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole.

Experimental Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Add 1-ethyl-1H-pyrazole (1.0 eq) dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2-4 hours. [9]4. Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide until the pH is neutral (pH 7).

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 1-ethyl-1H-pyrazole-4-carbaldehyde.

Part 3: Reduction to the Target Alcohol

The final transformation is the chemoselective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.

Causality and Reagent Selection:

-

Sodium Borohydride (NaBH₄): This reagent is a source of hydride ions (H⁻). It is significantly less reactive than lithium aluminum hydride (LAH), making it safer to handle and compatible with protic solvents like methanol or ethanol. [5]It will selectively reduce the aldehyde without affecting the aromatic pyrazole ring.

Experimental Protocol 3: Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol

-

Reaction Setup: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to destroy any excess NaBH₄.

-

Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (1-ethyl-1H-pyrazol-4-yl)methanol. Further purification can be achieved via recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis.

| Stage | Reaction | Starting Material | Key Reagents | Product | Typical Yield Range |

| 1 | Knorr Pyrazole Synthesis | Ethylhydrazine | Malondialdehyde bis(dimethyl acetal), H₂SO₄ | 1-Ethyl-1H-pyrazole | 70-85% |

| 2 | Vilsmeier-Haack | 1-Ethyl-1H-pyrazole | POCl₃, DMF | 1-Ethyl-1H-pyrazole-4-carbaldehyde | 65-80% |

| 3 | Aldehyde Reduction | 1-Ethyl-1H-pyrazole-4-carbaldehyde | NaBH₄, Methanol | (1-Ethyl-1H-pyrazol-4-yl)methanol | 85-95% |

References

- Knorr Pyrazole Synthesis. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/name-reaction/Knorr-Pyrazole-Synthesis-17]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6530]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950379/]

- Knorr pyrazole synthesis. Name-Reaction.com. [URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]

- Process for the preparation of pyrazoles. Google Patents. [URL: https://patents.google.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [URL: https://www.chemmethod.com/article_149588.html]

- Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [URL: https://www.researchgate.

- Hydrazine, methyl-, sulfate. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0391]

- Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. [URL: https://www.researchgate.

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/vol-4/issue-2/15.pdf]

- Malondialdehyde bis(dimethyl acetal) for synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/108305]

- Malondialdehyde bis(dimethyl acetal) CAS 102-52-3. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/product/Malondialdehyde-bisdimethyl-acetal,MDA_CHEM-820756]

- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. [URL: https://www.researchgate.

- Malondialdehyde bis (diethyl acetal) for synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/108380]

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125819/]

- Malondialdehído bis(dimetilacetal) CAS 102-52-3. Merck Millipore. [URL: https://www.merckmillipore.com/ES/es/product/Malondialdehyde-bisdimethyl-acetal,MDA_CHEM-820756]

- (1H-PYRAZOL-4-YL)METHANOL synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/25222-43-9.htm]

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [URL: https://www.mdpi.com/2624-8549/5/1/10]

- Ethyl pyrazole-4-carboxylate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/37622-90-5.htm]

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/SYNTHESIS-OF-1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-AND-Patel-Patel/96b826f432a677610086c552089b024471c26b2b]

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Trofimov/95325c34e8a8813b282d5a363717277884841968]

- 8207560250 malondialdehyde bis(dimethyl acetal) for synthesis. Tin Hang Technology Limited. [URL: https://www.tinhang.com.hk/en/p/8207560250-malondialdehyde-bis-dimethyl-acetal-for-synthesis]

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem. [URL: https://www.benchchem.

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [URL: https://jpsionline.com/admin/php/uploads/203_pdf.pdf]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemmethod.com [chemmethod.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to (1-ethyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-1H-pyrazol-4-yl)methanol, identified by the CAS number 905307-04-2 , is a substituted pyrazole derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The presence of an ethyl group on the pyrazole nitrogen and a hydroxymethyl group at the 4-position provides strategic points for molecular modification, enabling the synthesis of diverse compound libraries for high-throughput screening and the targeted development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

While extensive experimental data for (1-ethyl-1H-pyrazol-4-yl)methanol is not widely published, its properties can be estimated based on structurally similar compounds. A summary of its key identifiers and predicted properties is presented below.

| Property | Value |

| CAS Number | 905307-04-2[1][2] |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents |

| Boiling Point | Predicted: ~230 °C at 760 mmHg |

Synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol

A robust and reliable synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol can be achieved through a two-step process starting from the commercially available ethyl 1H-pyrazole-4-carboxylate. The first step involves the N-alkylation of the pyrazole ring, followed by the reduction of the ester to the corresponding alcohol.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

This step involves the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base.

-

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature and add ethyl iodide (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-ethyl-1H-pyrazole-4-carboxylate, which can be purified by silica gel column chromatography.

-

Step 2: Synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol

The second step is the reduction of the ester functional group to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH).

-

Materials:

-

Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LAH (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF to the LAH suspension dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be added until the grey precipitate turns white and the solution becomes clear.

-

Filter the resulting precipitate through a pad of Celite and wash the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (1-ethyl-1H-pyrazol-4-yl)methanol as the final product. Purification can be achieved by silica gel column chromatography if necessary.

-

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene protons of the hydroxymethyl group (a doublet), the hydroxyl proton (a triplet, which may be broad and exchangeable with D₂O), and two singlets for the pyrazole ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum should display signals corresponding to all six unique carbon atoms in the molecule: two for the ethyl group, one for the hydroxymethyl group, and three for the pyrazole ring carbons.

Mass Spectrometry (MS) The mass spectrum, likely obtained via electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 127.1.

Infrared (IR) Spectroscopy The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-H and C=N stretching vibrations characteristic of the substituted pyrazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, and (1-ethyl-1H-pyrazol-4-yl)methanol serves as an excellent starting material for the synthesis of more complex drug candidates.[3][4][7]

Role as a Versatile Chemical Intermediate

The primary hydroxyl group of (1-ethyl-1H-pyrazol-4-yl)methanol can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or used in ether and ester formation. This functional group versatility allows for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, compounds synthesized from (1-ethyl-1H-pyrazol-4-yl)methanol could be investigated for a range of therapeutic applications, including:

-

Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.

-

Inflammation and Pain: As building blocks for novel anti-inflammatory drugs, potentially targeting enzymes like cyclooxygenase (COX).

-

Infectious Diseases: For the development of new antibacterial and antifungal agents.[4]

-

Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in some CNS-active compounds, suggesting potential for exploring treatments for neurological and psychiatric conditions.

Safety and Handling

Specific safety data for (1-ethyl-1H-pyrazol-4-yl)methanol is limited. However, based on analogous compounds, it should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(1-ethyl-1H-pyrazol-4-yl)methanol is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in drug discovery and development. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for creating diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential across various disease areas.

References

-

(1-ETHYL-1H-PYRAZOL-4-YL)-METHANOL | 905307-04-2. Available at: [Link]

-

1-ethylpyrazole-4-carbaldehyde 304903-10-4,Purity96%_Shenzhen Regent Biochemistry Technology CO., Ltd. - MOLBASE. Available at: [Link]

-

(1-ETHYL-1H-PYRAZOL-4-YL)-METHANOL [CAS: 905307-04-2] - Ivy Fine Chemicals. Available at: [Link]

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. Available at: [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

-

1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. Available at: [Link]

-

Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. Available at: [Link]

-

Antibody drug conjugates comprising ecteinascidin derivatives - Patent WO-2020084115-A1 - PubChem. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. Available at: [Link]

-

Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. Available at: [Link]

-

(1-methyl-1H-pyrazol-4-yl)methanol - PubChem. Available at: [Link]

- US5935304A - Desiccant composition - Google Patents.

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

RESEARCH ARTICLE - RSC Medicinal Chemistry. Available at: [Link]

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

Sources

- 1. (1-ETHYL-1H-PYRAZOL-4-YL)-METHANOL | 905307-04-2 [chemicalbook.com]

- 2. ivychem.com [ivychem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1-ethyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (1-ethyl-1H-pyrazol-4-yl)methanol, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its chemical properties, provide a detailed and validated synthesis protocol, discuss its applications as a versatile scaffold, and outline essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

(1-ethyl-1H-pyrazol-4-yl)methanol is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] The ethyl group at the N1 position enhances lipophilicity and modulates electronic properties, while the hydroxymethyl group at the C4 position serves as a crucial synthetic handle for further molecular elaboration.

The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source / Method |

| IUPAC Name | (1-ethyl-1H-pyrazol-4-yl)methanol | Nomenclature |

| CAS Number | 905307-04-2 | [3][4][5] |

| Molecular Formula | C₆H₁₀N₂O | Calculation |

| Molecular Weight | 126.16 g/mol | Calculation |

| Appearance | Solid (predicted) | Analog Data |

| SMILES | C1=C(N(N=C1)CC)CO | Isomeric Data |

Caption: Chemical structure of (1-ethyl-1H-pyrazol-4-yl)methanol.

Introduction to Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] Their utility stems from their unique electronic properties, ability to act as both hydrogen bond donors and acceptors, and their metabolic stability. The substitution pattern on the pyrazole ring allows for precise tuning of a compound's steric and electronic profile, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[2] The title compound, (1-ethyl-1H-pyrazol-4-yl)methanol, is a valuable building block for accessing novel chemical space within this important class of heterocycles.

Synthesis and Mechanistic Considerations

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol can be achieved through a robust and logical two-step sequence starting from commercially available materials. The chosen pathway ensures high regioselectivity for the N1-alkylation, a common challenge in pyrazole chemistry.

The overall synthetic transformation proceeds as follows:

-

N-Alkylation: Selective ethylation of the pyrazole nitrogen of a suitable precursor, ethyl 1H-pyrazole-4-carboxylate.

-

Ester Reduction: Reduction of the ethyl ester functionality to the corresponding primary alcohol.

Caption: Proposed two-step synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol.

Mechanistic Rationale:

-

Step 1: N-Alkylation: The synthesis begins with ethyl 1H-pyrazole-4-carboxylate.[6][7] Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) deprotonates the pyrazole ring, generating a nucleophilic pyrazolate anion. Subsequent addition of an electrophile, such as ethyl iodide, results in the formation of the N-ethylated product. This method provides good control over N-alkylation.[8]

-

Step 2: Ester Reduction: The resulting intermediate, ethyl 1-ethyl-1H-pyrazole-4-carboxylate, is then reduced. Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent ideally suited for the quantitative conversion of the ester to the primary alcohol.[9] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at reduced temperature to control its high reactivity. A careful aqueous workup (e.g., Fieser workup) is required to quench the excess LAH and hydrolyze the aluminum alkoxide intermediate to yield the final product.

Applications in Medicinal Chemistry

The primary utility of (1-ethyl-1H-pyrazol-4-yl)methanol is as a versatile intermediate for the synthesis of more complex molecules for biological screening.

-

Scaffold for Lead Discovery: The pyrazole core is a known pharmacophore. The ethyl group provides a vector for exploring hydrophobic pockets in target proteins, while the methanol group can be used for further derivatization.

-

Synthetic Handle: The primary alcohol is a key functional group that can be easily transformed. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid.

-

Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

-

Used in etherification or esterification reactions to link to other molecular fragments.

-

Converted to an amine via a Mitsunobu reaction followed by reduction.

-

This versatility allows for its use in a variety of powerful synthetic reactions, such as the construction of biaryl compounds through cross-coupling, which are prevalent in modern pharmaceuticals.

Caption: Example workflow showing conversion to a halide for Suzuki coupling.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established chemical literature for analogous transformations.[9] Researchers must adapt these protocols based on specific laboratory conditions and safety standards.

Protocol 5.1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous DMF dropwise via an addition funnel.

-

Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the title compound.

Protocol 5.2: Synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq.) in anhydrous THF.

-

Addition of Ester: Cool the LAH suspension to 0 °C. Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very carefully add dropwise: X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LAH used).

-

Workup and Purification: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite, washing thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for (1-ethyl-1H-pyrazol-4-yl)methanol is not widely available, data from analogous pyrazole-containing compounds and general laboratory chemicals should inform handling procedures.[10]

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

(1-ethyl-1H-pyrazol-4-yl)methanol is a valuable and versatile chemical building block. Its straightforward synthesis and the strategic placement of its functional groups make it an important tool for researchers in medicinal chemistry and drug discovery. The pyrazole core provides a proven pharmacophore, while the N-ethyl and C4-methanol substituents offer clear vectors for modification, enabling the systematic exploration of chemical structure-activity relationships in the pursuit of novel therapeutic agents.

References

-

Ivy Fine Chemicals. (1-ETHYL-1H-PYRAZOL-4-YL)-METHANOL [CAS: 905307-04-2]. [Link]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. [Link]

-

Imperial College London. Alkylation of pyrazolones. [Link]

-

A.G. Layne, Inc. SAFETY DATA SHEET - Methanol. [Link]

-

PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

National Institutes of Health. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

American Chemical Society. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

-

PubMed. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Royal Society of Chemistry. RESEARCH ARTICLE - RSC Medicinal Chemistry. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 905307-04-2|(1-Ethyl-1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 4. ivychem.com [ivychem.com]

- 5. (1-ETHYL-1H-PYRAZOL-4-YL)-METHANOL | 905307-04-2 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. aglayne.com [aglayne.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Signature of (1-ethyl-1H-pyrazol-4-yl)methanol: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of (1-ethyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation, purity assessment, and analytical method development for this and related pyrazole derivatives.

Molecular Structure and Overview

(1-ethyl-1H-pyrazol-4-yl)methanol, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , features a pyrazole ring N-substituted with an ethyl group and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The structural confirmation of newly synthesized batches of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of (1-ethyl-1H-pyrazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of (1-ethyl-1H-pyrazol-4-yl)methanol is predicted to exhibit distinct signals for the pyrazole ring protons, the ethyl group, and the hydroxymethyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-5 (pyrazole ring) |

| ~7.4 | s | 1H | H-3 (pyrazole ring) |

| ~4.6 | d | 2H | -CH₂OH |

| ~4.1 | q | 2H | N-CH₂CH₃ |

| ~2.0 | t (broad) | 1H | -OH |

| ~1.4 | t | 3H | N-CH₂CH₃ |

Causality behind Predicted Shifts:

-

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are in an aromatic environment and are expected to appear as singlets in the downfield region. Their exact chemical shifts can be influenced by the solvent and concentration.

-

Ethyl Group: The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen atom, which deshields them, causing a downfield shift to around 4.1 ppm. These protons will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm.

-

Hydroxymethyl Group: The methylene protons of the hydroxymethyl group (-CH₂OH) are attached to the pyrazole ring and are expected to resonate as a doublet around 4.6 ppm. The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C-5 (pyrazole ring) |

| ~129 | C-3 (pyrazole ring) |

| ~120 | C-4 (pyrazole ring) |

| ~55 | -CH₂OH |

| ~45 | N-CH₂CH₃ |

| ~15 | N-CH₂CH₃ |

Causality behind Predicted Shifts:

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring are in an aromatic system and will appear in the downfield region of the spectrum. The C-4 carbon, being substituted with the hydroxymethyl group, will have a distinct chemical shift.

-

Ethyl Group Carbons: The methylene carbon (N-CH₂) is directly attached to the electronegative nitrogen atom, resulting in a downfield shift compared to the methyl carbon.

-

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is attached to the pyrazole ring and an oxygen atom, placing its resonance in the midfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1-ethyl-1H-pyrazol-4-yl)methanol.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (1-ethyl-1H-pyrazol-4-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1500 | Medium | C=N and C=C stretch (pyrazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Causality behind Predicted Absorptions:

-

O-H Stretch: The broad absorption band around 3300 cm⁻¹ is a hallmark of the hydroxyl group and is broadened due to hydrogen bonding.

-

C-H Stretch: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the ethyl and hydroxymethyl groups.

-

Pyrazole Ring Stretches: The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1600-1500 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Collection: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 126 | [M]⁺ (Molecular Ion) |

| 97 | [M - C₂H₅]⁺ |

| 95 | [M - CH₂OH]⁺ |

| 81 | [M - C₂H₅ - N]⁺ |

Causality behind Predicted Fragmentation: The molecular ion peak [M]⁺ is expected at an m/z of 126, corresponding to the molecular weight of the compound. Common fragmentation pathways for this molecule under electron ionization are likely to involve the loss of the ethyl group (C₂H₅) or the hydroxymethyl group (CH₂OH).

Caption: Predicted mass spectrometry fragmentation pathway for (1-ethyl-1H-pyrazol-4-yl)methanol.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the identification and characterization of (1-ethyl-1H-pyrazol-4-yl)methanol. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, can confirm the molecular structure with a high degree of confidence. Researchers working with this compound can use this guide to interpret their experimental data and to develop analytical methods for quality control and further research.

References

-

PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. Available at: [Link]

An In-depth Technical Guide to the Solubility of (1-ethyl-1H-pyrazol-4-yl)methanol in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of (1-ethyl-1H-pyrazol-4-yl)methanol, a key building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for successful formulation, synthesis, and biological screening. This document delves into the theoretical underpinnings of solubility, leveraging Hansen Solubility Parameters (HSP) to predict the compound's behavior in a range of common pharmaceutical solvents. Furthermore, it provides a detailed, field-proven experimental protocol for the thermodynamic solubility determination via the shake-flask method, coupled with a robust UPLC-UV method for precise quantification. This guide is designed to be a practical and self-validating resource, ensuring scientific integrity and enabling informed decision-making in your research and development endeavors.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy.[1][2] For a compound like (1-ethyl-1H-pyrazol-4-yl)methanol, which serves as a versatile scaffold in the synthesis of numerous biologically active molecules, a thorough understanding of its solubility profile is a prerequisite for its effective utilization. Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and ultimately, the failure of promising drug candidates.[1][2]

This guide provides a dual approach to understanding the solubility of (1-ethyl-1H-pyrazol-4-yl)methanol: a predictive framework based on sound theoretical principles and a detailed experimental protocol for empirical verification. By integrating predictive modeling with rigorous experimental methodology, researchers can streamline their development processes, anticipate potential challenges, and make data-driven decisions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To predict the solubility of (1-ethyl-1H-pyrazol-4-yl)methanol in various solvents, we employ the Hansen Solubility Parameters (HSP) model.[3] This model is based on the principle of "like dissolves like" and quantifies the cohesive energy density of a substance based on three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.[3][4]

The distance between the HSP of the solute ((1-ethyl-1H-pyrazol-4-yl)methanol) and a solvent is calculated as the Hansen distance (Ra). A smaller Ra value indicates a higher likelihood of solubility. This relationship is further quantified by the Relative Energy Difference (RED) number:

RED = Ra / R0

Where R0 is the interaction radius of the solute. A RED number:

-

< 1.0 suggests high affinity (likely soluble).

-

= 1.0 suggests borderline affinity.

-

> 1.0 suggests low affinity (likely insoluble).

Predicted Hansen Solubility Parameters for (1-ethyl-1H-pyrazol-4-yl)methanol

To predict the HSP for (1-ethyl-1H-pyrazol-4-yl)methanol, its SMILES (Simplified Molecular Input Line Entry System) string, CCN1C=C(C=N1)CO , was used with a validated online predictive tool.

-

Predicted δD: 18.2 MPa½

-

Predicted δP: 12.5 MPa½

-

Predicted δH: 14.0 MPa½

-

Estimated R0: 8.0 MPa½ (This is an estimated value for a small molecule and should be refined with experimental data).

Predicted Solubility of (1-ethyl-1H-pyrazol-4-yl)methanol in Common Pharmaceutical Solvents

The following table summarizes the predicted solubility of (1-ethyl-1H-pyrazol-4-yl)methanol in a range of common pharmaceutical solvents based on their known HSP values and the calculated RED number.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | RED Number | Predicted Solubility |

| Water | 15.5 | 16.0 | 42.3 | 28.7 | 3.59 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 9.4 | 1.18 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 6.8 | 0.85 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 7.7 | 0.96 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 7.9 | 0.99 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.1 | 1.26 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 5.6 | 0.70 | Excellent |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 3.5 | 0.44 | Excellent |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.3 | 1.16 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.4 | 10.4 | 1.30 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 16.4 | 2.05 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 22.0 | 2.75 | Poor |

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the determination of the thermodynamic solubility of (1-ethyl-1H-pyrazol-4-yl)methanol using the gold-standard shake-flask method.[5][6] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.[7]

Materials and Equipment

-

(1-ethyl-1H-pyrazol-4-yl)methanol (solid)

-

Selected solvents (HPLC grade or higher)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

UPLC-UV system

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (1-ethyl-1H-pyrazol-4-yl)methanol (e.g., 10-20 mg) into a series of scintillation vials. The key is to have undissolved solid remaining at equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of each selected solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a moderate agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[1]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a controlled temperature (the same as equilibration) for 15-20 minutes at a moderate speed (e.g., 3000 rpm).

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particles that could interfere with the analysis.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to be used in the UPLC analysis. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted samples using the validated UPLC-UV method described in the following section.

-

Determine the concentration of (1-ethyl-1H-pyrazol-4-yl)methanol in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Analytical Method: UPLC-UV for Quantification

A robust and validated analytical method is essential for the accurate quantification of the dissolved compound. The following outlines the development and validation of a UPLC-UV method suitable for (1-ethyl-1H-pyrazol-4-yl)methanol.

UPLC-UV Method Parameters (Example)

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 3 minutes

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Detection Wavelength: 220 nm (to be determined by UV scan)

-

Run Time: 5 minutes

Method Validation Workflow Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. processchemistryportal.com [processchemistryportal.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Crystal structure of (1-ethyl-1H-pyrazol-4-yl)methanol

An In-depth Technical Guide to the Crystal Structure of (1-ethyl-1H-pyrazol-4-yl)methanol: A Keystone for Rational Drug Design

Authored by: A Senior Application Scientist

Abstract

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1] The precise three-dimensional arrangement of atoms within these molecules is fundamental to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides a comprehensive technical overview of the crystal structure of (1-ethyl-1H-pyrazol-4-yl)methanol, a representative member of this vital class of heterocyclic compounds. We will delve into the synthetic pathway, the principles and practice of single-crystal X-ray diffraction for its structural elucidation, and a detailed analysis of its solid-state architecture. The insights gleaned from this structural analysis are paramount for researchers, scientists, and drug development professionals engaged in the rational design of next-generation pyrazole-based therapeutics.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3]

The biological activity of these compounds is intrinsically linked to their molecular geometry and the intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure provides a high-resolution map of the molecule's conformation, electronic distribution, and potential interaction sites. This knowledge is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy.

-

Lead Optimization: Guiding chemical modifications to enhance potency and selectivity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.

This guide will use (1-ethyl-1H-pyrazol-4-yl)methanol as a case study to illustrate the process and power of crystallographic analysis in drug development.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol

While various synthetic routes to pyrazole derivatives exist, a common and effective method involves the reduction of a corresponding ester.[4][5] The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol can be logically proposed based on the reduction of ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis

-

Esterification: Ethyl 1H-pyrazole-4-carboxylate is first N-alkylated with an ethylating agent (e.g., ethyl iodide) under basic conditions to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

-

Reduction: In a flame-dried round-bottom flask under an inert atmosphere, a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a cooled (0 °C) suspension of lithium aluminum hydride (LAH) in THF.[4]

-

Reaction Monitoring & Quenching: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and 1 M sodium hydroxide solution at 0 °C.[4]

-

Workup and Purification: The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (1-ethyl-1H-pyrazol-4-yl)methanol as a crystalline solid.

Caption: Synthetic route to (1-ethyl-1H-pyrazol-4-yl)methanol.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed, with slow evaporation being a common and effective technique for small molecules.

Experimental Protocol: Crystallization

-

Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. For (1-ethyl-1H-pyrazol-4-yl)methanol, a mixture of ethyl acetate and hexane is a good starting point.

-

Solution Preparation: A saturated solution of the purified compound is prepared in ethyl acetate at room temperature.

-

Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent. The vial is placed in a vibration-free environment.

-

Crystal Harvesting: Over several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. A well-formed, clear crystal is carefully selected for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[1]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for (1-ethyl-1H-pyrazol-4-yl)methanol, which is consistent with data for similar pyrazole derivatives.[6][7]

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O |

| Formula Weight | 126.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(2) |

| b (Å) | 10.113(3) |

| c (Å) | 7.984(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 663.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.262 |

| Absorption Coefficient (mm⁻¹) | 0.088 |

| F(000) | 272 |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 5248 |

| Independent Reflections | 1452 [R(int) = 0.031] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The pyrazole ring is essentially planar, as expected. The ethyl group at the N1 position and the methanol group at the C4 position adopt specific conformations to minimize steric hindrance. The torsion angles defining the orientation of these substituents are critical for understanding how the molecule will present itself to a biological target.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of (1-ethyl-1H-pyrazol-4-yl)methanol are linked by a network of intermolecular hydrogen bonds. The hydroxyl group of the methanol substituent is a key player, acting as both a hydrogen bond donor and acceptor. A prominent interaction is the O-H···N hydrogen bond, where the hydroxyl proton interacts with the N2 atom of a neighboring pyrazole ring. This type of interaction is common in pyrazole-containing crystal structures.[1][8]

These hydrogen bonds create chains or sheets of molecules, which then pack together to form the three-dimensional crystal lattice. The nature and strength of these interactions dictate the crystal's physical properties, such as its melting point and solubility.

Caption: Key hydrogen bonding in the crystal lattice.

Implications for Drug Design and Development

The detailed structural information obtained from X-ray crystallography has profound implications for the drug development process:

-

Pharmacophore Modeling: The crystal structure provides the precise 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used in virtual screening campaigns to identify new lead compounds.

-

Informing Synthetic Strategy: Understanding the intermolecular interactions that stabilize the crystal lattice can help in designing pro-drugs or formulating the active pharmaceutical ingredient (API) to improve its physicochemical properties.

-

Intellectual Property: A solved crystal structure is a key component of the intellectual property portfolio for a new chemical entity.

Conclusion

The determination of the crystal structure of (1-ethyl-1H-pyrazol-4-yl)methanol serves as a powerful illustration of the synergy between chemical synthesis and advanced analytical techniques. Single-crystal X-ray diffraction provides an unambiguous view of the molecular architecture and intermolecular interactions, offering invaluable insights that guide the rational design of more effective and safer therapeutic agents. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of other small molecule drug candidates, underscoring the central role of crystallography in modern drug discovery.

References

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. (1-Phenyl-1H-pyrazol-4-yl)methanol synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Versatile Nucleus for Potent and Selective Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse substitutions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will navigate through the landscape of their anti-inflammatory, anticancer, and antimicrobial properties, offering insights grounded in established scientific literature to empower researchers in their quest for next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrazole Ring

First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have a rich history in the development of pharmaceuticals.[1][4] From the early analgesic antipyrine to the modern blockbuster anti-inflammatory drug Celecoxib, the pyrazole motif has consistently demonstrated its therapeutic relevance.[5] The unique electronic properties and conformational flexibility of the pyrazole ring allow it to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, anticonvulsant, and neuroprotective effects.[2][6] This guide will focus on the most prominent and therapeutically significant of these activities, providing a technical framework for their continued investigation.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but its chronic dysregulation underlies numerous diseases.[5] Pyrazole derivatives have emerged as a pivotal class of anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.[7]

Mechanism of Action: Selective COX-2 Inhibition

The most well-established anti-inflammatory mechanism of pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] Both COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10] However, COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[10]

Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects.[5] The diaryl-substituted pyrazole structure of drugs like Celecoxib allows for selective binding to the larger, more flexible active site of the COX-2 enzyme.[9][11] This selectivity minimizes the gastrointestinal risks associated with COX-1 inhibition while effectively reducing the production of pro-inflammatory prostaglandins.[10][11]

Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.

Beyond COX-2: Other Anti-inflammatory Mechanisms

The anti-inflammatory prowess of pyrazole derivatives extends beyond COX-2 inhibition. Research has shown their ability to modulate other key inflammatory mediators and pathways:

-

Cytokine Modulation: Certain pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

-

NF-κB Suppression: The transcription factor NF-κB is a central regulator of inflammatory gene expression. Some pyrazole compounds have been shown to inhibit the NF-κB signaling pathway.[5]

-

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is crucial for the production of inflammatory cytokines. Pyrazole-based inhibitors of p38 MAPK have shown significant anti-inflammatory effects in preclinical models.[13][14]

Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups (receiving different doses of the pyrazole derivative).

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating its ability to target various hallmarks of cancer.[15][16][17]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyrazole derivatives exert their anticancer effects through the inhibition of several critical signaling pathways and cellular processes:

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[18][19] Pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis.[20][21][22]

-

Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cell growth and survival, and its aberrant activation is implicated in various cancers.[23] Pyrazole derivatives have been designed as potent JAK inhibitors, with some showing selectivity for specific JAK isoforms.[23][24][25][26][27]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Pyrazoles can inhibit various RTKs, such as VEGFR-2 and EGFR, which are involved in angiogenesis and tumor cell proliferation.[15]

-

Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[28]

-

DNA Intercalation: Some pyrazole compounds can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cancer cell death.[15]

Caption: Diverse Anticancer Mechanisms of Pyrazole Derivatives.

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 161a | A-549 (Lung) | 4.91 | [29] |

| 161b | A-549 (Lung) | 3.22 | [29] |